molecular formula C13H9BrN2O3 B5693964 benzo-1,4-quinone O-(2-bromobenzoyl)oxime oxime

benzo-1,4-quinone O-(2-bromobenzoyl)oxime oxime

Cat. No. B5693964
M. Wt: 321.13 g/mol
InChI Key: KXZWPMIYLHXBPE-UHFFFAOYSA-N
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Description

Benzo-1,4-quinone O-(2-bromobenzoyl)oxime oxime is a chemical compound that has been extensively studied in scientific research. This compound has various applications in the field of biochemistry and physiology. In

Mechanism of Action

The mechanism of action of benzo-1,4-quinone O-(2-bromobenzoyl)oxime oxime involves the inhibition of NQO1. This enzyme is involved in the detoxification of quinones and other electrophiles by catalyzing the reduction of these compounds to their corresponding hydroquinones. Benzo-1,4-quinone O-(2-bromobenzoyl)oxime oxime binds to the active site of NQO1, preventing the reduction of quinones and other electrophiles. This leads to the accumulation of these compounds, which can cause oxidative stress and cell death.
Biochemical and Physiological Effects:
Benzo-1,4-quinone O-(2-bromobenzoyl)oxime oxime has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by increasing the production of reactive oxygen species (ROS). It has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest in the G2/M phase. Additionally, benzo-1,4-quinone O-(2-bromobenzoyl)oxime oxime has been shown to increase the sensitivity of cancer cells to chemotherapy drugs.

Advantages and Limitations for Lab Experiments

One of the advantages of using benzo-1,4-quinone O-(2-bromobenzoyl)oxime oxime in lab experiments is its ability to selectively inhibit NQO1. This allows researchers to study the role of this enzyme in various biological processes. However, one limitation of using benzo-1,4-quinone O-(2-bromobenzoyl)oxime oxime is its potential toxicity. This compound can cause oxidative stress and cell death, which can affect the viability of cells in lab experiments.

Future Directions

There are several future directions for the study of benzo-1,4-quinone O-(2-bromobenzoyl)oxime oxime. One direction is the development of new inhibitors of NQO1 that are more potent and selective than benzo-1,4-quinone O-(2-bromobenzoyl)oxime oxime. Another direction is the study of the role of NQO1 in various biological processes, such as oxidative stress and apoptosis. Additionally, the antitumor activity of benzo-1,4-quinone O-(2-bromobenzoyl)oxime oxime could be further explored in animal models of cancer to determine its potential as a therapeutic agent.

Synthesis Methods

The synthesis of benzo-1,4-quinone O-(2-bromobenzoyl)oxime oxime involves the reaction of 2-bromobenzoyl chloride with hydroxylamine hydrochloride in the presence of a base. The resulting product is then treated with benzoquinone to obtain benzo-1,4-quinone O-(2-bromobenzoyl)oxime oxime.

Scientific Research Applications

Benzo-1,4-quinone O-(2-bromobenzoyl)oxime oxime has various applications in scientific research. It has been used as a reagent for the detection of thiols and disulfides in proteins. It has also been used as an inhibitor of the enzyme NAD(P)H: quinone oxidoreductase 1 (NQO1), which is involved in the detoxification of quinones and other electrophiles. Additionally, benzo-1,4-quinone O-(2-bromobenzoyl)oxime oxime has been shown to have antitumor activity in several cancer cell lines.

properties

IUPAC Name

(4-nitrosoanilino) 2-bromobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrN2O3/c14-12-4-2-1-3-11(12)13(17)19-16-10-7-5-9(15-18)6-8-10/h1-8,16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXZWPMIYLHXBPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)ONC2=CC=C(C=C2)N=O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

benzo-1,4-quinone O-(2-bromobenzoyl)oxime oxime

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